molecular formula C4H6Cl2O B1365775 2-Chloro-2-methylpropanoyl chloride CAS No. 13222-26-9

2-Chloro-2-methylpropanoyl chloride

Cat. No. B1365775
CAS RN: 13222-26-9
M. Wt: 140.99 g/mol
InChI Key: DTZKVZKYSZUBAG-UHFFFAOYSA-N
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Description

2-Chloro-2-methylpropanoyl chloride, also known as 2-chloroisobutyryl chloride, is an organic compound with the molecular formula C4H6Cl2O12. It has a molecular weight of 140.99 g/mol1.



Synthesis Analysis

The synthesis of 2-Chloro-2-methylpropanoyl chloride is not explicitly mentioned in the search results. However, similar compounds like 2-Chloro-2-methylpropane are prepared from 2-methyl-2-propanol by the action of concentrated hydrochloric acid3.



Molecular Structure Analysis

The InChI code for 2-Chloro-2-methylpropanoyl chloride is InChI=1S/C4H6Cl2O/c1-4(2,6)3(5)7/h1-2H31. The canonical SMILES representation is CC(C)(C(=O)Cl)Cl1.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-2-methylpropanoyl chloride are not provided in the search results.



Physical And Chemical Properties Analysis

2-Chloro-2-methylpropanoyl chloride has a density of 1.2±0.1 g/cm³2. It has a boiling point of 127.6±13.0 °C at 760 mmHg2. The compound has a vapour pressure of 11.1±0.2 mmHg at 25°C2. The enthalpy of vaporization is 36.5±3.0 kJ/mol2. The flash point is 49.7±20.2 °C2. The index of refraction is 1.4422.


Scientific Research Applications

  • Organic Synthesis

  • Pharmaceuticals

    • Acyl chlorides are used in the synthesis of many pharmaceuticals. The acyl chloride group can be used to introduce a carboxylic acid moiety into a molecule, which can then be further modified to create a wide range of compounds .
  • Materials Science

    • Acyl chlorides can be used in the synthesis of polymers. For example, they can react with diamines to form polyamides, which are used in a variety of applications, from clothing to engineering plastics .
  • Agriculture

    • Some acyl chlorides are used in the synthesis of pesticides and other agricultural chemicals .
  • Dyes and Pigments

    • Acyl chlorides can be used in the synthesis of dyes and pigments. They can react with aromatic amines to form azo dyes, which are used in a wide range of applications, from textiles to printing inks .
  • Biochemistry

    • Acyl chlorides are used in bioconjugation reactions, where they can be used to attach a carboxylic acid moiety to a biomolecule .
  • 2-Chloro-2-methylpropane

    • This is an alkylating agent that is used to functionalize molecules with tert-butyl group. It serves as an effective chlorinating agent, in combination with the ionic liquid, 1-butyl-3-methylimidazolium bromide for converting alcohols into chlorides .
  • 4-Chloro-2-nitrobenzenesulfonyl chloride

    • This compound has a molecular weight of 256.06 and is used in various chemical reactions .
  • 2-Chloro-6-quinolinecarbonyl chloride

    • This compound has a molecular weight of 226.06 and is used in various chemical reactions .
  • 2-Chloro-2,2-diphenylacetyl chloride

    • This compound has a molecular weight of 265.13 and is used in various chemical reactions .
  • 4-Chloro-2-methoxybenzoyl chloride

    • This compound has a molecular weight of 205.04 and is used in various chemical reactions .
  • 2-Chloro-6-methylpyridine-4-carbonyl chloride

    • This compound has a molecular weight of 190.03 and is used in various chemical reactions .

Future Directions

The future directions for the use or study of 2-Chloro-2-methylpropanoyl chloride are not explicitly mentioned in the search results.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or literature.


properties

IUPAC Name

2-chloro-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c1-4(2,6)3(5)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZKVZKYSZUBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459343
Record name 2-chloroisobutyryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-methylpropanoyl chloride

CAS RN

13222-26-9
Record name 2-Chloro-2-methylpropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13222-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloroisobutyryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-2-methylpropanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.214.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DN Harpp, LQ Bao, CJ Black, JG Gleason… - The Journal of Organic …, 1975 - ACS Publications
… Subsequently, the amount of 8b decreased while another singlet at 1.86, shown to be that of 2-chloro-2-methylpropanoyl chloride (8a), appeared and grew at the expense of 8b (35% of …
Number of citations: 127 pubs.acs.org
N Kanbayashi - Organometallics, 2004 - ir.library.osaka-u.ac.jp
Background In the early days of synthetic organic chemistry, many researchers were interested in the development of new synthetic methods for simple organic molecules, and then …
Number of citations: 2 ir.library.osaka-u.ac.jp
H Li - 2016 - search.proquest.com
I.(3+ 2) Cycloaddition Reactions of Oxyallyl Cationic Intermediates with Indoles: Cyclopenta-and cyclohexa [b] indolines are ubiquitous molecular skeletons in natural products and …
Number of citations: 0 search.proquest.com

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